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molecular formula C11H20N2O3 B8208122 Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate

Tert-butyl 3-(dimethylcarbamoyl)azetidine-1-carboxylate

Cat. No. B8208122
M. Wt: 228.29 g/mol
InChI Key: XECJYEGBYOWSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09346816B2

Procedure details

To 300 mg (1.49 mmol) azetidine-1,3-dicarboxylic acid mono-tert-butyl ester and 241.6 mg (1.79 mmol) 1-hydroxybenzotriazole hydrate in 20 mL DMF at 0° C., was added 364.5 mg (4.47 mmol) dimethylamine hydrochloride, and the reaction was stirred for 30 minutes. 342.8 mg (1.79 mmol) N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride, followed by 1.5 mL (8.94 mmol) DIPEA were added, and the reaction was stirred at room temperature for 3 hours. After evaporation of the solvent, the crude was diluted with 100 mL DCM. The organic phase was washed with a 2 M solution of HCl (2×50 mL), a saturated solution of NaHCO3 (2×50 mL), brine (2×50 mL), and dried over Na2SO4. After filtration, the solvent was evaporated to give the desired product which was used for the next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
241.6 mg
Type
reactant
Reaction Step One
Quantity
364.5 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
342.8 mg
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12]([OH:14])=O)[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O.ON1C2C=CC=CC=2N=N1.Cl.[CH3:27][NH:28][CH3:29].Cl.CN(C)CCCN=C=NCC.CCN(C(C)C)C(C)C>CN(C=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([C:12](=[O:14])[N:28]([CH3:29])[CH3:27])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(=O)O
Name
Quantity
241.6 mg
Type
reactant
Smiles
O.ON1N=NC2=C1C=CC=C2
Name
Quantity
364.5 mg
Type
reactant
Smiles
Cl.CNC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
342.8 mg
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent
ADDITION
Type
ADDITION
Details
the crude was diluted with 100 mL DCM
WASH
Type
WASH
Details
The organic phase was washed with a 2 M solution of HCl (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated solution of NaHCO3 (2×50 mL), brine (2×50 mL), and dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(N(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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